Cannflavin A (CFL-A) is a prenylated flavonoid primarily found in Cannabis sativa [, , , , , , ]. It belongs to a subclass of flavonoids known as cannflavins, characterized by their unique prenylated structures [, , ]. Cannflavin A is recognized for its potent anti-inflammatory properties, exceeding the potency of aspirin in some studies [, , , , , , , , ]. Scientific research on Cannflavin A focuses on its potential therapeutic applications for various conditions, including inflammation, neurodegenerative diseases, and cancer [, , , , , , , ].
Cannflavin A is a unique flavonoid compound primarily found in the Cannabis plant. It belongs to a class of compounds known as cannflavins, which are characterized by their prenylated structures. Cannflavin A has garnered attention for its potential therapeutic applications, particularly due to its anti-inflammatory and analgesic properties.
The synthesis of Cannflavin A can be achieved through both natural extraction and synthetic methods. Natural extraction involves using solvents like ethanol or methanol to extract the compound from Cannabis sativa, followed by purification through various chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .
Cannflavin A has a complex molecular structure characterized by several functional groups, including hydroxyl groups and prenyl side chains. Its chemical formula is , indicating a molecular weight of 356.42 g/mol.
Cannflavin A participates in various chemical reactions typical of flavonoids, including oxidation, reduction, and methylation processes. These reactions are crucial for modifying its structure to enhance bioactivity or facilitate further synthetic modifications.
Cannflavin A exhibits its pharmacological effects primarily through inhibition of the enzyme kynurenine-3-monooxygenase (KMO), which is involved in the kynurenine pathway—a critical metabolic pathway linked to inflammation and neurodegenerative diseases.
Cannflavin A has several promising applications in scientific research and potential therapeutic areas:
The discovery of Cannflavin A emerged from extensive phytochemical investigations of Cannabis sativa in the late 20th century. In 1980, Crombie and colleagues first isolated two novel O-methoxylated flavonoids from Thai cannabis varieties using solvent-based extraction (methylene chloride, n-hexane, and ether) followed by silica gel column chromatography and preparative thin-layer chromatography. These compounds, initially termed "canniflavone 1 and 2," were later renamed Cannflavin A (geranylated derivative) and Cannflavin B (prenylated derivative) after structural confirmation [1] [5]. Early isolation methods faced challenges due to the compounds' low abundance (0.07–0.44% dry weight in leaves and inflorescences) and co-occurrence with terpenes and cannabinoids [1] [8]. Researchers developed specialized purification protocols, such as cannabinoid-free petroleum ether pre-extraction, to isolate these flavonoids from cannabis leaves [1]. By 2008, advanced techniques enabled the isolation of Cannflavin A alongside two additional analogues (Cannflavins B and C) from high-potency C. sativa chemovars, confirming their status as signature flavonoids unique to cannabis [1] [6].
Table 1: Key Milestones in Cannflavin A Discovery
Year | Milestone | Reference Material |
---|---|---|
1980 | Initial isolation as "canniflavone" from Thai cannabis | Crombie et al. [1] |
1985 | Renaming to Cannflavin A/B; structural confirmation | Barrett et al. [1] |
2004 | Full NMR elucidation of Cannflavin A | Choi et al. [1] |
2008 | Co-isolation with Cannflavins B/C from high-THC chemovars | Radwan et al. [1] [6] |
The structural characterization of Cannflavin A exemplifies technological progress in phytochemistry. Initial studies (1980–1985) relied on ultraviolet spectroscopy with shift reagents, infrared spectroscopy, and low-resolution mass spectrometry, yielding partial structural data [1] [5]. By 1985, Barrett and colleagues applied high-resolution electron impact mass spectrometry (HREIMS) and ¹H-NMR, identifying Cannflavin A as a geranylated chrysoeriol derivative (5,4′-dihydroxy-3,3′,7-trimethoxy-6-geranylflavone) [1] [9]. A significant advancement came in 2004 when Choi et al. performed comprehensive 2D-NMR analyses—including HMBC and NOESY—to unambiguously assign positions of methoxy groups and the geranyl chain at C-6 [1]. The 2008 discovery of Cannflavin C further refined analytical approaches, incorporating high-resolution electrospray ionization mass spectrometry (HRESIMS) for molecular formula confirmation (C₂₆H₂₈O₇) [1] [6]. Modern dereplication strategies now combine HPLC-UV-MS with NMR databases, enabling rapid identification in complex cannabis extracts [3] [8].
Cannflavin A’s discovery underscored the chemical complexity of cannabis beyond cannabinoids and terpenes. Unlike cannabinoids (C₂₁ terpenophenolics like Δ⁹-THC) that interact with endocannabinoid receptors, Cannflavin A belongs to the flavone subclass of flavonoids, characterized by a 15-carbon skeleton (C6-C3-C6) with a geranyl side chain [8] [4]. Biosynthetically, it diverges from the cannabinoid pathway: while cannabinoids derive from olivetolic acid and geranyl pyrophosphate, Cannflavin A originates from the phenylpropanoid pathway via luteolin methylation and prenylation [2] [3]. Functionally, terpenes (e.g., limonene, myrcene) primarily contribute to cannabis aroma and entourage effects through volatile interactions, whereas Cannflavin A exhibits non-volatile, targeted bioactivities like microsomal prostaglandin E2 synthase-1 inhibition [3] [4] . This distinction necessitated specialized extraction protocols, as Cannflavin A is enriched in polar ethanol extracts rather than non-polar cannabinoid fractions [1] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7